molecular formula C16H13BrO2 B8262246 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione CAS No. 54458-30-9

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione

Cat. No.: B8262246
CAS No.: 54458-30-9
M. Wt: 317.18 g/mol
InChI Key: HNVOFETXSRYDED-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position on the aromatic ring, and a phenyl group attached to the propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione can be achieved through several methods. One common approach involves the bromination of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.

    Analytical Chemistry: The compound is employed as a standard or reagent in analytical methods to detect and quantify other substances.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbonyl groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but lacks the phenyl group on the propane-1,3-dione backbone.

    2-Bromo-4’-methylpropiophenone: Similar structure but with different positioning of the bromine and methyl groups.

Uniqueness

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine, methyl, and phenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-11-7-9-13(10-8-11)16(19)14(17)15(18)12-5-3-2-4-6-12/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVOFETXSRYDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30520044
Record name 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54458-30-9
Record name 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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